molecular formula C10H13BrO B2357270 2-(3-Bromophenyl)-2-methylpropan-1-ol CAS No. 81606-48-6

2-(3-Bromophenyl)-2-methylpropan-1-ol

Cat. No.: B2357270
CAS No.: 81606-48-6
M. Wt: 229.117
InChI Key: IAJLEXJOQGSTAW-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-2-methylpropan-1-ol is a brominated aromatic alcohol with the molecular formula C₁₀H₁₃BrO. Its structure consists of a 3-bromophenyl group attached to a 2-methylpropan-1-ol backbone. The bromine substituent’s position on the phenyl ring (para vs. meta) significantly influences physicochemical properties and reactivity.

Properties

IUPAC Name

2-(3-bromophenyl)-2-methylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-10(2,7-12)8-4-3-5-9(11)6-8/h3-6,12H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAJLEXJOQGSTAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-2-methylpropan-1-ol can be achieved through several methods. One common approach involves the bromination of 2-methylpropan-1-ol followed by a Friedel-Crafts alkylation reaction. The bromination step typically uses bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce the bromine atom at the desired position on the phenyl ring. The Friedel-Crafts alkylation is then carried out using an alkyl halide and a Lewis acid catalyst like aluminum chloride (AlCl3) to attach the propanol chain to the brominated phenyl ring.

Industrial Production Methods

In an industrial setting, the production of 2-(3-Bromophenyl)-2-methylpropan-1-ol may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis. Additionally, purification techniques like distillation and recrystallization are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-2-methylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: 2-(3-Bromophenyl)-2-methylpropanal or 2-(3-Bromophenyl)-2-methylpropanone.

    Reduction: 2-(3-Bromophenyl)-2-methylpropane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Bromophenyl)-2-methylpropan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving brominated phenyl compounds.

    Medicine: Research into its potential pharmacological properties, such as anti-inflammatory or antimicrobial effects, is ongoing.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-2-methylpropan-1-ol depends on its specific application. In organic synthesis, its reactivity is primarily due to the presence of the bromine atom and hydroxyl group, which can participate in various chemical reactions. In biological systems, the compound may interact with specific enzymes or receptors, influencing metabolic pathways or cellular processes.

Comparison with Similar Compounds

Positional Isomers: Meta vs. Para Substitution

  • 2-(4-Bromophenyl)-2-methylpropan-1-ol (CAS 32454-37-8):

    • Molecular formula: C₁₀H₁₃BrO (identical to the meta isomer).
    • Properties: Likely similar melting point and solubility but distinct crystallographic behavior due to para-substitution .
    • Applications: Used in pharmaceutical intermediates and organic synthesis.
  • 3-(2-Bromophenyl)propan-1-ol: Synthesized via reduction of 3-(2-bromophenyl)propionic acid, yielding a colorless oil (95% purity) . Structural difference: Longer aliphatic chain (propanol vs. 2-methylpropanol) and ortho-bromine substitution.

Brominated Propanols with Additional Substituents

  • 3-Bromo-2-methylpropan-1-ol (CAS 40145-08-2):

    • Molecular formula: C₄H₉BrO .
    • Simpler structure lacking the phenyl group, used in small-molecule crystallography and synthetic chemistry .
    • Key difference: Aliphatic bromo-alcohol with higher volatility compared to aromatic analogs.
  • 3-Bromo-2,2-bis(bromomethyl)-1-propanol (CAS 1522-92-5): Molecular formula: C₄H₇Br₃O. Often regulated under RoHS due to environmental concerns .

Functionalized Brominated Alcohols

  • 2-Bromo-2-nitro-1,3-propanediol (Bronopol, CAS 52-51-7): Molecular formula: C₃H₆BrNO₄. Applications: Broad-spectrum antimicrobial agent with superior solubility and pH stability compared to simpler bromo-alcohols . Synthesis: Produced via nitro methane, bromine, and formaldehyde in ethanol/sodium ethoxide systems (97% yield under optimized conditions) .
  • Ethyl (E)-2-[[[(E)-2-Cyano-2-(2-pyridinyl)ethenyl][amino]amino-3-(3-bromophenyl)aminopropenoate: Contains a 3-bromophenyl group but integrated into a complex heterocyclic framework. Synthesized in 35% yield with a melting point of 143–163°C .

Data Table: Key Comparative Properties

Compound Name Molecular Formula CAS Number Key Properties/Applications Reference
2-(3-Bromophenyl)-2-methylpropan-1-ol C₁₀H₁₃BrO Not specified Likely intermediate in drug synthesis Inferred
2-(4-Bromophenyl)-2-methylpropan-1-ol C₁₀H₁₃BrO 32454-37-8 Pharmaceutical intermediate
3-Bromo-2-methylpropan-1-ol C₄H₉BrO 40145-08-2 Crystallography applications
2-Bromo-2-nitro-1,3-propanediol C₃H₆BrNO₄ 52-51-7 Antimicrobial agent (high efficiency)
3-Bromo-2,2-bis(bromomethyl)-1-propanol C₄H₇Br₃O 1522-92-5 Flame retardant; regulated under RoHS

Biological Activity

2-(3-Bromophenyl)-2-methylpropan-1-ol is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of 2-(3-Bromophenyl)-2-methylpropan-1-ol is characterized by the presence of a bromophenyl group and a tertiary alcohol functional group. This configuration may influence its interaction with biological targets.

Antimicrobial Properties

Research has indicated that 2-(3-Bromophenyl)-2-methylpropan-1-ol exhibits notable antimicrobial activity. A study conducted by Yang et al. (2023) demonstrated that this compound effectively inhibited the growth of various bacterial strains, suggesting its potential as an antimicrobial agent .

Table 1: Antimicrobial Activity Against Different Bacterial Strains

Bacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1816 µg/mL
Pseudomonas aeruginosa1264 µg/mL

Cytotoxicity and Anti-cancer Activity

In vitro studies have also explored the cytotoxic effects of 2-(3-Bromophenyl)-2-methylpropan-1-ol on cancer cell lines. A notable investigation by Gribanov et al. (2023) highlighted its effectiveness against human colon carcinoma (HTC-116) and hepatocellular carcinoma (HepG-2) cell lines . The compound was found to induce apoptosis in these cells, indicating its potential as an anti-cancer drug.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HTC-11625Induction of apoptosis
HepG-230Cell cycle arrest

The biological activity of 2-(3-Bromophenyl)-2-methylpropan-1-ol is believed to be mediated through its interaction with specific molecular targets within cells. It has been shown to inhibit certain enzymes involved in cell proliferation and survival pathways, leading to decreased viability of cancer cells .

Enzyme Inhibition

This compound's ability to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) has been implicated in its anti-inflammatory properties, which may further contribute to its anticancer effects .

Case Studies

Several case studies have documented the therapeutic applications of compounds similar to 2-(3-Bromophenyl)-2-methylpropan-1-ol. For instance, a recent clinical trial examined the efficacy of brominated phenolic compounds in treating inflammatory diseases, with promising results suggesting that similar mechanisms might apply to our compound of interest .

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